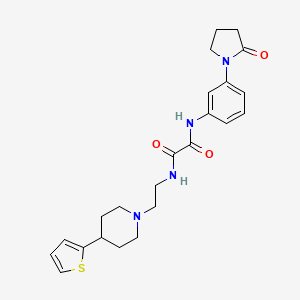

N1-(3-(2-Oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.

BenchChem offers high-quality N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Der Pyrrolidinring, ein Bestandteil dieser Verbindung, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das Interesse an diesem Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung, des Beitrags zur Stereochemie des Moleküls und der erhöhten dreidimensionalen (3D)-Abdeckung aufgrund der Nicht-Planarität des Rings effizient zu erforschen .

Antitumormittel

Das Pyrrolidin-2-on-Gerüst, ein weiterer Bestandteil dieser Verbindung, ist ein strukturelles Merkmal, das in Antitumormitteln wiederkehrt . Zum Beispiel synthetisierten Kumar et al. neuartige Derivate durch die Reaktion von substituierten Salicylaldehyden und 2-(2-Oxopyrrolidin-1-yl)acetamid .

Antioxidative Aktivität

Einige Derivate von Pyrrolidin-2-on haben sich als antioxidativ wirksam erwiesen . Die DPPH-Methode wurde zur Untersuchung der Radikalfängerfähigkeit der synthetisierten Verbindungen eingesetzt .

Behandlung neurodegenerativer Erkrankungen

Verbindungen, die einen γ-Lactam-Rest, wie z. B. Pyrrolidin-2-on, enthalten, haben sich bei der Behandlung neurodegenerativer Erkrankungen als bedeutsam erwiesen .

5. Behandlung von Erkrankungen des zentralen Nervensystems und zerebrovaskulären Erkrankungen Arzneimittel auf Basis von 2-(2-Oxopyrrolidin-1-yl)acetamid werden häufig zur Behandlung von Erkrankungen des zentralen Nervensystems und zerebrovaskulären Erkrankungen eingesetzt .

Psychotrope Wirkungen

2-(2-Oxopyrrolidin-1-yl)acetamid-Derivate sind als biologisch aktive Verbindungen bekannt, die psychotrope Wirkungen zeigen .

Biologische Aktivität

N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates various functional groups, which contribute to its biological activity. The key components include:

- Oxalamide Linkage : This moiety is known for its role in enhancing the stability and solubility of the compound.

- Pyrrolidinone and Piperidine Rings : These cyclic structures are significant for their interactions with biological targets, such as enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C18H22N4O3 |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 942012-32-0 |

The biological activity of N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that this compound may act through the following mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites or allosteric sites, preventing substrate binding and subsequent catalytic activity.

- Receptor Modulation : It can interact with various receptors, thereby modulating signal transduction pathways that influence cellular responses.

Antiviral Activity

Research has indicated that compounds structurally similar to N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide exhibit antiviral properties. For instance, thiophene derivatives have shown potent activity against Ebola virus (EBOV). The presence of the piperidine moiety was critical for maintaining antiviral activity, as modifications that removed this group resulted in significant loss of efficacy .

Case Study: Thiophene Derivatives

A study focusing on thiophene derivatives revealed that these compounds acted at the viral entry level by inhibiting the interaction between the viral glycoprotein (GP) and the Niemann-Pick C1 (NPC1) receptor, which is essential for EBOV entry into host cells. This mechanism highlights the potential for N1-(3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide to be developed as an antiviral agent.

Synthesis

The synthesis of this compound typically involves multiple steps, starting from commercially available precursors. Key steps include:

- Formation of Pyrrolidinone Ring : Achieved through cyclization reactions involving suitable amines and carbonyl compounds.

- Introduction of Oxalamide Moiety : This is accomplished by reacting pyrrolidinone intermediates with oxalyl chloride.

- Final Coupling Reaction : The final step involves coupling the intermediate with a piperidine derivative under controlled conditions.

Eigenschaften

IUPAC Name |

N'-[3-(2-oxopyrrolidin-1-yl)phenyl]-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S/c28-21-7-2-11-27(21)19-5-1-4-18(16-19)25-23(30)22(29)24-10-14-26-12-8-17(9-13-26)20-6-3-15-31-20/h1,3-6,15-17H,2,7-14H2,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFIQPLQXQTQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C(=O)NCCN3CCC(CC3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.